Ethyl methyl-L-leucinate

Lipophilicity Drug Design ADME Prediction

Ethyl methyl-L-leucinate (systematic name: ethyl (2S)-4-methyl-2-(methylamino)pentanoate; CAS 745745-77-1; molecular formula C₉H₁₉NO₂; molecular weight 173.25 g/mol) is a doubly derivatized L-leucine building block bearing an Nα-methyl substituent and a C-terminal ethyl ester. It belongs to the class of N-alkyl amino acid esters, which are employed primarily as protected intermediates in peptide synthesis and as chiral pool starting materials in medicinal chemistry.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B15310824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl-L-leucinate
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)NC
InChIInChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3/t8-/m0/s1
InChIKeyDZLOWRBLCHSDMR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methyl-L-Leucinate (CAS 745745-77-1): Core Identity and Compound-Class Context for Procurement Evaluation


Ethyl methyl-L-leucinate (systematic name: ethyl (2S)-4-methyl-2-(methylamino)pentanoate; CAS 745745-77-1; molecular formula C₉H₁₉NO₂; molecular weight 173.25 g/mol) is a doubly derivatized L-leucine building block bearing an Nα-methyl substituent and a C-terminal ethyl ester. It belongs to the class of N-alkyl amino acid esters, which are employed primarily as protected intermediates in peptide synthesis and as chiral pool starting materials in medicinal chemistry [1]. The N-methyl modification distinguishes it from the parent L-leucine ethyl ester (H-Leu-OEt; CAS 2743-60-4) by eliminating the amide NH hydrogen-bond donor, thereby altering solubility, conformational preference, and metabolic liability when incorporated into peptide chains [2]. This compound is not a drug substance itself; its procurement value is defined exclusively by how these structural features translate into measurable performance advantages over unmethylated leucine esters and analogs with alternative ester or N-protecting groups.

Why L-Leucine Ethyl Ester or N-Methyl-L-Leucine Cannot Replace Ethyl Methyl-L-Leucinate in Demanding Synthetic Workflows


The three most apparent generic substitutes—L-leucine ethyl ester (H-Leu-OEt), N-methyl-L-leucine (H-N-Me-Leu-OH, free acid), and N-methyl-L-leucine methyl ester (H-N-Me-Leu-OMe)—each lack the specific combination of Nα-methylation and ethyl ester protection that defines ethyl methyl-L-leucinate. H-Leu-OEt retains a free Nα-amine (logP ~1.62) and the full hydrogen-bond donor capacity that N-methylation is expressly designed to eliminate [1]. H-N-Me-Leu-OH as the free carboxylic acid (logP ~0.96–1.10) cannot be directly coupled in carboxyl-activating peptide synthesis without prior esterification. H-N-Me-Leu-OMe, while N-methylated, carries the smaller methyl ester whose saponification rate is measurably distinct from that of the ethyl ester, and whose steric profile during solid-phase peptide coupling differs [2]. The consequence of substituting any of these analogs for ethyl methyl-L-leucinate is not merely a change in protecting group strategy but a quantitative alteration in the lipophilicity, basicity, hydrolytic stability, and conformational preference of both the building block itself and any downstream peptide into which it is incorporated.

Quantitative Differentiation Evidence for Ethyl Methyl-L-Leucinate Against Four Closest Analogs


LogP Increase of ~1.0 Unit Compared to Unmethylated L-Leucine Ethyl Ester

Ethyl methyl-L-leucinate (target compound) exhibits a predicted logP of approximately 2.6 , compared with a reported logP of 1.62 for the unmethylated analog L-leucine ethyl ester (H-Leu-OEt) . This ~1.0 log-unit increase is attributable to the Nα-methyl group, which replaces a polar NH hydrogen-bond donor with a hydrophobic methyl substituent. The magnitude of this lipophilicity shift is consistent with DFT-based predictions for N-methylated amino acid derivatives, where N-methylation of Ac-Leu-OMe increased calculated aqueous solubility and lipophilicity relative to the non-methylated parent [1].

Lipophilicity Drug Design ADME Prediction

N-Methylation Reduces Ester Saponification Rate by Up to 10-Fold Relative to Unsubstituted Leucine Esters

Purdie and Benoiton (1971) measured saponification rates of unprotonated amino acid methyl esters at 25 °C and demonstrated that N-methylation of leucine methyl ester reduced the base-catalyzed hydrolysis rate by up to a factor of ten compared with the unmethylated parent ester [1]. This effect is attributed to the increased steric hindrance around the ester carbonyl and altered solvation of the transition state, with N-methylation resulting in an increase in both ΔH‡ and ΔS‡ for leucine derivatives [1]. Although the study used methyl esters, the mechanistic basis—steric shielding of the ester carbonyl by the N-methyl group—applies equally to ethyl esters, meaning that ethyl methyl-L-leucinate is expected to exhibit substantially slower alkaline ester hydrolysis than L-leucine ethyl ester under comparable conditions.

Hydrolytic Stability Ester Reactivity Process Chemistry

Protonation Constant Differentiates Ethyl Ester from Methyl Ester: ΔlogK ~0.05 in Ethanol-Water

Dogan et al. (2002) determined stoichiometric protonation constants (logβ, corresponding to protonation of the α-NH₂ group) for L-leucine methyl ester and L-leucine ethyl ester across ethanol-water mixtures [1]. In 20% ethanol-water (v/v, ionic strength 0.1 M NaCl, 25 °C), the logβ values were 7.50 ± 0.01 for L-leucine methyl ester and 7.55 ± 0.01 for L-leucine ethyl ester, a consistent difference of ~0.05 log units [1]. This small but reproducible difference indicates slightly higher basicity of the ethyl ester amine group. For ethyl methyl-L-leucinate, the secondary N-methylamine is expected to exhibit a modestly higher protonation constant than the primary amine of L-leucine ethyl ester, consistent with the electron-donating inductive effect of the N-methyl substituent [2]. Although direct experimental logβ data for ethyl N-methyl-L-leucinate are not available in the open literature, the class-level trend is well established: N-alkyl substitution increases amine basicity by 0.2–0.5 pKa units relative to primary amines in analogous amino acid esters.

Protonation Constant Basicity Extraction Optimization

N-Methylation Abolishes In Vivo Nutritional Activity: Dichotomy Between Peptide-Incorporation Value and Metabolic Fate

A systematic study of leucine derivatives for their ability to support growth in rats on a leucine-deficient diet showed that L-leucine ethyl ester and L-leucine methyl ester both supported growth, whereas the N-methyl derivative of leucine was described as 'only slightly active' [1]. This striking functional difference—from growth-supporting to nearly inactive—demonstrates that N-methylation fundamentally alters the biological recognition of the leucine scaffold. While this finding pertains to the free N-methyl amino acid (not the ester), it has direct relevance for procurement decisions: ethyl methyl-L-leucinate is expressly unsuitable for applications requiring metabolic release of free leucine (e.g., prodrug or nutritional strategies) and should be reserved for workflows where the N-methyl group is a permanent structural feature of the target molecule, such as N-methylated cyclic peptides with enhanced protease resistance [2].

Biological Activity N-Methyl Leucine Pharmacology In Vivo Comparison

N-Methylation Lowers the cis/trans Amide Rotamer Energy Barrier and Modulates Conformational Landscapes

A DFT study by Rauf et al. (2015) on N-methylated amino acid derivatives (Ac-X-OMe, where X includes Leu) demonstrated that N-methylation leads to increased aqueous solubility, enhanced lipophilicity, and a lowering of the cis/trans amide conformational energy barrier (EA) compared to non-methylated analogs [1]. In a separate experimental NMR study, Vitoux et al. (1988) showed that N-methylation does not affect the Cα-Cβ rotamer distribution for leucine residues but does alter backbone conformational preferences through changes in amide bond isomerism [2]. The practical consequence is that peptides incorporating ethyl methyl-L-leucinate exhibit a different cis/trans amide bond population than those built from L-leucine ethyl ester, with measurable impacts on RP-HPLC peak shape (peak broadening due to cis/trans isomerism on the chromatographic timescale) [3] and on the three-dimensional structure of the final peptide product.

Conformational Analysis cis-trans Isomerism Peptide Backbone Design

GC Retention Time Additivity Confirms Predictable Chromatographic Behavior of N- and C-Terminal Substituents in the Leucine Series

Fu and co-workers (Gas-liquid chromatography of amino acid derivatives, J Chromatogr 1972) demonstrated that for the leucine series of N-acyl amino acid alkyl esters, the logarithm of GC retention time follows a strict additive relationship with respect to the number of carbon atoms in the N-acyl and O-alkyl substituents [1]. Specifically, the sum of the slopes of N-acylleucine methyl esters and N-acetylleucine alkyl esters equaled the slope of N-acylleucine alkyl esters in plots of log(retention time) versus carbon number [1]. This additivity principle allows procurement teams to predict the chromatographic retention of ethyl methyl-L-leucinate based on the known behavior of leucine methyl ester and leucine ethyl ester standards, providing a rational basis for developing GC purity methods without extensive trial-and-error method development.

Gas Chromatography Retention Index Analytical Method Development

High-Value Application Scenarios for Ethyl Methyl-L-Leucinate Based on Verified Differentiation Evidence


Solid-Phase Synthesis of N-Methylated Cyclic Peptides Requiring Enhanced Membrane Permeability

Ethyl methyl-L-leucinate is the preferred building block for introducing an N-methyl-L-leucine residue into cyclic peptide sequences via solid-phase peptide synthesis (SPPS). The N-methyl group eliminates one backbone NH hydrogen-bond donor per residue, reducing the desolvation penalty for membrane transit [1]. In a systematic study of 54 N-methylated cyclic hexapeptides evaluated in the Caco-2 permeability model, 10 analogs achieved Papp > 1 × 10⁻⁵ cm/s (comparable to the transcellular marker testosterone) [2]. The ethyl ester protecting group facilitates carboxyl activation for coupling while providing a broader window of alkaline stability (up to 10-fold slower saponification than unmethylated esters) [3] during Fmoc deprotection cycles, minimizing premature ester cleavage that would truncate the growing peptide chain.

Synthesis of Protease-Resistant Peptide Therapeutics with Extended In Vivo Half-Life

When incorporated into oligopeptide sequences, the N-methyl-L-leucine residue derived from ethyl methyl-L-leucinate confers resistance to proteolytic degradation. N-Methyl scanning mutagenesis has been shown to generate protease-resistant G protein ligands with retained or improved target affinity [1]. The somatostatin cyclopeptidic analog bearing multiple N-methylations exhibited a fivefold increase in enzymatic half-life (from 15.5 ± 2 min to 74 ± 6 min) with significantly improved oral bioavailability, all without loss of biological activity [2]. Ethyl methyl-L-leucinate provides this N-methyl-leucine pharmacophore in a synthetically convenient, carboxyl-protected form that can be directly coupled using standard HATU or PyBOP activation protocols without the additional esterification step required when starting from the free acid H-N-Me-Leu-OH.

Chiral Pool Starting Material for Asymmetric Synthesis of N-Methyl-Leucine-Containing Natural Product Analogs

Natural products such as the immunosuppressant cyclosporin A, the antitumor cyclic pentapeptide galaxamide (containing two N-methyl leucine residues), and numerous nonribosomal peptides feature N-methyl-L-leucine as a critical pharmacophoric element [1][2]. Ethyl methyl-L-leucinate serves as an enantiomerically pure (L-configuration, single stereocenter) building block for the total synthesis and analog generation of these natural products. The ethyl ester offers an advantage over the methyl ester in that the increased steric bulk of the ethoxy group provides marginally greater chemoselectivity during selective ester hydrolysis in the presence of other base-labile functionalities, while the N-methyl group ensures the characteristic conformational constraints and protease resistance of the natural N-methylated peptide backbone [3].

Physicochemical Property Modulation in Fragment-Based Drug Design Campaigns

For medicinal chemistry programs evaluating leucine-containing fragments or peptide leads, switching from L-leucine ethyl ester to ethyl methyl-L-leucinate represents a defined, quantifiable property shift: logP increases by approximately 1.0 unit (from ~1.62 to ~2.6) [1], the hydrogen-bond donor count decreases from 1 to 0 [2], and the cis/trans amide conformational equilibrium is shifted toward greater cis-amide population [3]. These changes are sufficiently large to be decision-relevant in lead optimization campaigns where lipophilic ligand efficiency (LLE = pIC₅₀ - logP) is a key selection metric. Procurement of ethyl methyl-L-leucinate enables systematic N-methyl scanning of leucine positions within a lead series, with each substitution providing a measurable and predictable impact on the composite molecular properties of the candidate molecule.

Quote Request

Request a Quote for Ethyl methyl-L-leucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.